molecular formula C20H21N3O4 B14959013 N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B14959013
M. Wt: 367.4 g/mol
InChI Key: VMSKHIYVHOZDIN-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents such as alkyl halides or sulfonates.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of N1-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)formamide: A related compound with a formamide group instead of the quinazolinone core.

    3’,4’-Dimethoxy Fentanyl: A compound with a similar dimethoxyphenethyl group but different core structure.

Uniqueness

N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is unique due to its specific combination of the quinazolinone core and the dimethoxyphenethyl group

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)9-10-21-19(24)12-23-13-22-16-6-4-3-5-15(16)20(23)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,21,24)

InChI Key

VMSKHIYVHOZDIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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